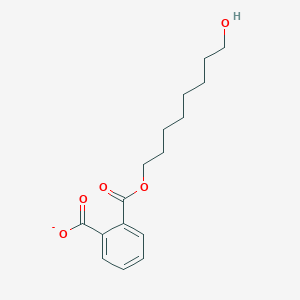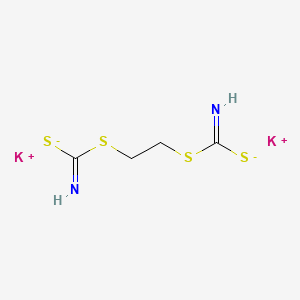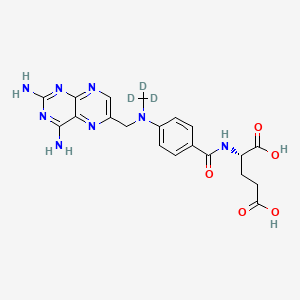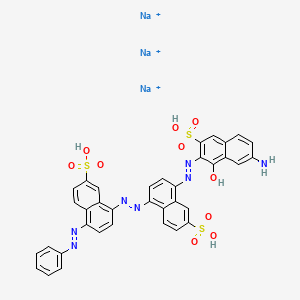
5-FG 488, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its ability to create bioconjugates with peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules. The compound has a molecular formula of C25H13F2NO9 and a molecular weight of 509.38.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FG 488, SE involves the reaction of Oregon Green 488 with succinimidyl ester. The process typically requires the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution . The reaction is carried out at room temperature with a pH range of 8.0-9.0, using sodium bicarbonate or phosphate buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using automated systems to ensure consistency and purity. The final product is often purified using techniques such as gel filtration chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
5-FG 488, SE primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds.
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as those found in proteins and peptides. The reaction conditions typically involve a slightly basic pH (around 8.0-9.0) and room temperature .
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently attached to the target biomolecule. These bioconjugates are used for various applications in fluorescence microscopy, flow cytometry, and other imaging techniques.
Scientific Research Applications
5-FG 488, SE is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of 5-FG 488, SE involves its ability to form covalent bonds with primary amines on biomolecules. This covalent attachment allows the compound to act as a fluorescent tag, enabling the visualization and tracking of the labeled biomolecules. The fluorescence of this compound is excited by the 488 nm laser and emits at 518 nm, making it suitable for various imaging applications .
Comparison with Similar Compounds
5-FG 488, SE is similar to other fluorescent probes such as Alexa Fluor 488, Cy5, and DyLight 649. it has several unique properties that make it stand out:
Higher Quantum Yield: this compound has a higher quantum yield compared to other fluorescent dyes, resulting in brighter fluorescence.
Better Water Solubility: It exhibits excellent water solubility, which enhances its performance in aqueous environments.
Greater Photostability: The compound is highly photostable, making it suitable for long-term imaging experiments.
List of Similar Compounds
- Alexa Fluor 488
- Cy5
- DyLight 649
These compounds share similar applications but differ in their spectral properties, quantum yields, and photostabilities .
Properties
CAS No. |
198139-51-4 |
|---|---|
Molecular Formula |
C25H13F2NO9 |
Molecular Weight |
509.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)



